molecular formula C14H15FN4 B1387381 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine CAS No. 1171087-82-3

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine

Cat. No. B1387381
M. Wt: 258.29 g/mol
InChI Key: DLYLOSHICJUKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine (3FP6PP) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a type of pyridazine, a six-membered nitrogen-containing heterocyclic ring, which is an important class of compounds in organic chemistry. 3FP6PP has been studied for its potential as a drug, and its effects on biochemical and physiological processes have been investigated.

Mechanism Of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is not well understood. However, it is believed that 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine binds to certain proteins in the body, which alters their function and leads to changes in biochemical and physiological processes. It is also believed that 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine acts as an inhibitor of certain enzymes, leading to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antifungal activity, as well as antibacterial activity. It has also been shown to have anti-inflammatory activity, as well as anti-cancer activity. In addition, 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been shown to have antidepressant activity, as well as anxiolytic activity.

Advantages And Limitations For Lab Experiments

The use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine in laboratory experiments has several advantages. It is easy to synthesize, and it is relatively stable when stored. In addition, it is relatively non-toxic, which makes it safe to use in laboratory experiments. However, it is important to note that 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine is a potent compound, and it can be toxic if not used properly. Therefore, it is important to use proper safety precautions when working with 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine.

Future Directions

There are several potential future directions for the use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine. One potential direction is the development of new drugs based on 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine. Another potential direction is the use of 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine as an insecticide or in agriculture. Finally, 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine could be used as a tool to study the biochemical and physiological effects of environmental toxins.

Scientific Research Applications

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been studied for its potential applications in scientific research. It has been used as a tool to study the biochemical and physiological effects of drugs, as well as to study the mechanisms of action of drugs. It has also been used as a tool to study the effects of environmental toxins on biochemical and physiological processes. In addition, 3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine has been studied for its potential use as an insecticide, as well as its potential use in agriculture.

properties

IUPAC Name

3-(3-fluorophenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c15-12-3-1-2-11(10-12)13-4-5-14(18-17-13)19-8-6-16-7-9-19/h1-5,10,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLOSHICJUKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-6-piperazin-1-ylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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